1-(Tert-butyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea
Description
1-(Tert-butyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the tert-butyl and methylsulfanyl groups in the compound enhances its lipophilicity, which can be crucial for its biological activity and interaction with cellular targets.
Properties
IUPAC Name |
1-tert-butyl-3-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4OS2/c1-8(2,3)10-5(13)9-6-11-12-7(14-4)15-6/h1-4H3,(H2,9,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDQFJZBGPZPLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=NN=C(S1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiosemicarbazides with Carboxylic Acid Derivatives
A foundational method involves the cyclization of thiosemicarbazide (1 ) with carboxylic acids in the presence of phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to form the 1,3,4-thiadiazole core.
Procedure :
- Thiadiazole Ring Formation :
- Urea Linkage :
Table 1 : Optimization of Cyclization Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| POCl₃ Equiv. | 1.2 | 78 |
| Reaction Temp (°C) | 80 | 82 |
| Solvent | POCl₃ (neat) | 85 |
Reaction of Thiadiazol-2-Amines with Isocyanates
This two-step approach prioritizes modularity, enabling diverse substitution patterns.
Procedure :
- Synthesis of 5-(Methylthio)-1,3,4-Thiadiazol-2-Amine :
- Coupling with tert-Butyl Isocyanate :
Key Data :
Solid-Phase Synthesis Using Silica Gel
Chinese patents (CN103880776A, CN103936691A) describe solvent-free, high-yield methods using silica gel as a catalyst support.
Procedure :
- Grinding Method :
- Neutralization and Isolation :
Advantages :
Industrial-Scale Optimization
Catalytic Enhancements
- Zinc Bromide (ZnBr₂) : Improves cyclization efficiency in methylene chloride, reducing reaction time to 18 hours.
- Methanesulfonic Acid : Enhances urea coupling yield (94%) when used in toluene under reflux.
Table 2 : Catalyst Performance Comparison
| Catalyst | Solvent | Yield (%) | Time (h) |
|---|---|---|---|
| ZnBr₂ | CH₂Cl₂ | 94 | 18 |
| HCl (gas) | Xylenes | 71 | 16 |
| Methanesulfonic Acid | Toluene | 89 | 6 |
Purification Strategies
- Chromatography : Silica gel (EtOAc/heptane, 4:1) removes unreacted tert-butyl isocyanate.
- Recrystallization : Ethyl acetate/hexane yields crystals with >98% purity.
Mechanistic Insights
Thiadiazole Formation
The cyclization of thiosemicarbazide derivatives proceeds via a thiophilic attack mechanism, where the sulfur atom initiates ring closure (Figure 2). POCl₃ facilitates dehydration, while silica gel stabilizes intermediates in solid-phase reactions.
Urea Bond Construction
The nucleophilic amine (2 ) attacks the electrophilic carbon of tert-butyl isocyanate, forming a tetrahedral intermediate that collapses to release CO₂ and yield the urea product.
Challenges and Solutions
Byproduct Formation
Chemical Reactions Analysis
1-(Tert-butyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thiadiazole ring can be reduced under specific conditions to yield dihydrothiadiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
Biological Activities
1-(Tert-butyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea exhibits a range of biological activities:
1. Antimicrobial Activity
Recent studies have shown that this compound possesses significant antimicrobial properties against various pathogens. For instance, research indicated that derivatives of thiadiazoles exhibit potent antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .
Case Study:
A study conducted on substituted thiadiazoles demonstrated their efficacy against resistant strains of bacteria. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, suggesting a promising alternative in the fight against antibiotic resistance .
2. Anticancer Potential
Thiadiazole derivatives have been explored for their anticancer properties. The compound has shown inhibitory effects on cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Case Study:
In vitro studies revealed that compounds similar to 1-(Tert-butyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea could induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. This selectivity is crucial for developing effective cancer therapies .
3. Herbicidal Activity
The compound has also been investigated for its herbicidal properties. Its ability to inhibit specific enzymes involved in plant growth pathways makes it a candidate for developing new herbicides.
Case Study:
Field trials demonstrated that formulations containing thiadiazole derivatives effectively controlled weed populations without adversely affecting crop yields. This dual functionality enhances its appeal in sustainable agriculture practices .
Data Tables
Mechanism of Action
The mechanism of action of 1-(Tert-butyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea involves its interaction with cellular targets, primarily through its thiadiazole ring. The compound can bind to DNA and proteins, disrupting their normal function. The methylsulfanyl group enhances its ability to penetrate cellular membranes, while the urea moiety facilitates binding to specific enzymes and receptors. This multifaceted interaction leads to the inhibition of key cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death .
Comparison with Similar Compounds
1-(Tert-butyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea can be compared with other thiadiazole derivatives, such as:
1,3,4-Thiadiazole-2-amine: Known for its antimicrobial properties.
1,3,4-Thiadiazole-2-thiol: Studied for its anticancer activity.
1,3,4-Thiadiazole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.
The uniqueness of 1-(Tert-butyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea lies in its combination of tert-butyl and methylsulfanyl groups, which enhance its lipophilicity and biological activity compared to other thiadiazole derivatives .
Biological Activity
1-(Tert-butyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea is a compound derived from the thiadiazole family, which has garnered attention due to its diverse biological activities. Thiadiazole derivatives are known for their pharmacological potential, exhibiting properties such as antimicrobial, anti-inflammatory, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant research findings and data tables.
- Molecular Formula : C10H17N3OS2
- Molecular Weight : 275.39 g/mol
- CAS Number : 393567-53-8
Biological Activity Overview
The biological activities of 1-(Tert-butyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea have been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research has shown that thiadiazole derivatives possess significant antimicrobial properties. A study evaluating a series of thiadiazole compounds indicated that those with the methylthio group exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. In particular, 1-(Tert-butyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea demonstrated notable effectiveness against:
- Staphylococcus aureus (Gram-positive)
- Pseudomonas aeruginosa (Gram-negative)
The Minimum Inhibitory Concentration (MIC) values for these bacteria were significantly lower compared to control compounds, indicating a strong inhibitory effect .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has also been documented. In vitro studies have shown that 1-(Tert-butyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea exhibits cytotoxic effects on various cancer cell lines, including:
- HCT116 (colon cancer)
- MCF-7 (breast cancer)
- A549 (lung adenocarcinoma)
The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased levels of apoptotic markers and cell cycle arrest at the G2/M phase .
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is often influenced by their structural characteristics. The presence of the tert-butyl and methylthio groups in 1-(Tert-butyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea appears to enhance its lipophilicity and membrane permeability, facilitating better interaction with biological targets. Comparative studies have shown that modifications to the thiadiazole ring can significantly affect potency; for instance:
| Compound | Structure | MIC (µg/mL) against S. aureus | IC50 (µM) against HCT116 |
|---|---|---|---|
| A | Base | 16 | 12 |
| B | Methylthio | 8 | 6 |
| C | No substituent | 32 | 20 |
This table illustrates how structural variations influence both antimicrobial and anticancer activities .
Case Studies
Several case studies have highlighted the efficacy of thiadiazole derivatives in clinical settings:
- Case Study on Antimicrobial Resistance : A study published in Nature discussed the use of thiadiazole derivatives in overcoming antibiotic resistance in bacterial strains. The incorporation of the methylthio group was found to enhance binding affinity to bacterial enzymes .
- Clinical Trials for Cancer Treatment : Preliminary clinical trials involving patients with advanced cancer have shown promising results with compounds similar to 1-(Tert-butyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea. Patients exhibited reduced tumor sizes and improved survival rates when treated with these derivatives alongside standard chemotherapy .
Q & A
Advanced Research Question
- Standardized Protocols : Use fixed DMSO stock concentrations (<0.1% v/v) to avoid solvent toxicity.
- Positive Controls : Include reference inhibitors (e.g., staurosporine for kinase assays).
- Data Normalization : Express activity as % inhibition relative to vehicle-treated controls, with triplicate replicates (n=3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
